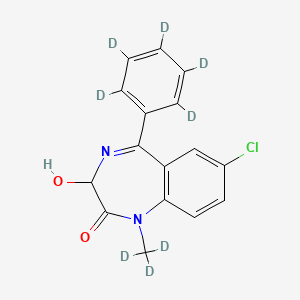

Temazepam-d8

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13ClN2O2 |

|---|---|

Molecular Weight |

308.79 g/mol |

IUPAC Name |

7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1D3,2D,3D,4D,5D,6D |

InChI Key |

SEQDDYPDSLOBDC-JGUCLWPXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C([2H])([2H])[2H])O)[2H])[2H] |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Purity Assessment of Temazepam D8

General Strategies for Deuterium (B1214612) Incorporation into Benzodiazepine (B76468) Structures

The introduction of deuterium into the benzodiazepine scaffold is a key process in synthesizing isotopically labeled standards like Temazepam-d8. nih.gov This substitution of hydrogen with its heavier, stable isotope, deuterium, provides a distinct mass signature for mass spectrometry without significantly altering the chemical properties of the molecule. nih.govresearchgate.net General strategies often involve either incorporating deuterium from simple deuterated reagents or building the molecule from pre-deuterated starting materials. researchgate.net

The synthesis of deuterated benzodiazepines, including Temazepam, often leverages the reactivity of specific positions within the molecule. A common method for introducing deuterium at the C3 position of the benzodiazepine ring involves a base-catalyzed hydrogen-deuterium exchange. osti.goviaea.org

For instance, a synthetic route to 3-monodeuterated temazepam starts with a precursor like diazepam 4-oxide or nordiazepam 4-oxide. iaea.orgelectronicsandbooks.com The protons at the C3 position of these N-oxides can undergo an efficient deuterium exchange through keto-enol tautomerism when treated with a deuterated alkaline solvent, such as deuterated methanol (B129727). osti.govelectronicsandbooks.com The resulting 3-dideuterated 4-oxides can then be used as key intermediates to synthesize 3-monodeuterated temazepam. iaea.orgelectronicsandbooks.com

To achieve the specific labeling pattern of this compound (C₁₆H₅D₈ClN₂O₂), a combination of deuterated starting materials and specific deuteration reactions would be necessary. The labeling pattern suggests that deuterium atoms are incorporated into the phenyl ring attached at the C5 position and the diazepine (B8756704) ring, while the N-methyl group and the chlorophenyl ring remain unlabeled.

The primary mechanism for introducing deuterium at specific sites, such as the C3 position of the benzodiazepine core, is the keto-enol tautomerism. osti.govelectronicsandbooks.com In an alkaline medium with a deuterium source like deuterated methanol (CH₃OD) or heavy water (D₂O), the acidic proton at the C3 position can be abstracted, forming an enolate intermediate. This intermediate is then quenched by a deuteron (B1233211) from the solvent, resulting in the incorporation of deuterium.

Controlling the extent and position of deuteration is critical. This is achieved by:

Choice of Deuterated Reagent: Using specific deuterated solvents and reagents ensures the availability of deuterium for the exchange reaction. electronicsandbooks.com

Reaction Conditions: Factors such as temperature, reaction time, and the strength of the base can be optimized to control the efficiency of the deuterium exchange. For example, heating in a sealed tube can be employed to drive the exchange to completion. electronicsandbooks.com

Starting Material: The choice of the starting material is fundamental. Synthesizing this compound would likely involve using a deuterated precursor for the C5-phenyl ring (benzene-d6) and then performing subsequent cyclization and functional group manipulations, including controlled H-D exchange on the diazepine ring.

The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, known as the deuterium kinetic isotope effect (DKIE), is a fundamental principle that underlies the altered metabolic stability of some deuterated compounds, though for its use as an internal standard, the key is the mass difference. researchgate.net

Analytical Characterization of this compound Purity and Isotopic Enrichment

Once synthesized, this compound must be rigorously analyzed to confirm its chemical purity, isotopic purity (the percentage of molecules that are correctly labeled), and the degree of isotopic enrichment (the percentage of deuterium at the specified positions). researchgate.net

Spectroscopic methods are indispensable for verifying the structure and isotopic composition of this compound. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. researchgate.net It can distinguish between the desired deuterated compound and its isotopologues (molecules that differ only in their isotopic composition). researchgate.net By comparing the mass spectrum of a this compound sample to a non-deuterated standard, the mass shift corresponding to the eight deuterium atoms can be confirmed. researchgate.net The relative abundances of the ion signals for the fully deuterated molecule and partially deuterated variants allow for the calculation of isotopic enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information. nih.govnih.gov In the ¹H NMR spectrum of this compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. Quantitative ¹H NMR (qNMR) can be used to determine the degree of deuteration by comparing the integrals of the remaining proton signals to a known internal standard. nih.gov The assessment of carbon-13 satellite signals in NMR can also be utilized to determine isotopic purity. researchgate.net

Chromatographic techniques are essential for determining the chemical purity of the this compound standard by separating it from any non-deuterated Temazepam, synthetic precursors, or other impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of temazepam and its related compounds. nih.govcolab.ws A typical method employs a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, with UV detection. nih.gov This method can effectively separate this compound from its potential impurities, allowing for the quantification of its chemical purity. nih.govwho.int

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, valued for its high sensitivity and specificity. nih.govresearchgate.net Prior to analysis, the sample may require derivatization to increase its volatility and thermal stability. researchgate.net The combination of chromatographic separation by GC and mass identification by MS allows for the confident identification and quantification of the target compound and any impurities. researchgate.netresearchgate.net

Table 1: Analytical Techniques for Characterization of this compound

| Analytical Technique | Purpose | Key Information Obtained |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity & Enrichment | Molecular weight confirmation, ratio of deuterated to non-deuterated species, identification of isotopologues. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Isotopic Enrichment | Confirmation of deuterium incorporation sites (absence of ¹H signals), quantitative assessment of deuteration level. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Separation and quantification of this compound from non-isotopic impurities and starting materials. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity & Identification | High-specificity separation and identification of volatile impurities, confirmation of compound identity. researchgate.net |

Impurity Profiling and Related Substances Analysis of this compound Standards

The quality of a this compound standard is defined not only by its isotopic enrichment but also by the absence of significant chemical impurities. Impurity profiling involves the identification and quantification of all potential related substances. nih.gov

Potential impurities in this compound can originate from several sources:

Synthetic Precursors: Unreacted starting materials or intermediates from the synthesis. A key precursor and potential impurity is [5-Chloro-2-(methylamino)phenyl]phenylmethanone, also known as Temazepam EP Impurity A. who.intsynzeal.com

Side-Reaction Products: Compounds formed through alternative reaction pathways during synthesis.

Degradation Products: Impurities formed by the degradation of this compound over time. A significant degradation product is the 2,3-dione of temazepam, which results from the oxidation of the hydroxyl group. who.intsynzeal.com Another known related substance is Temazepam EP Impurity D, which is the 3-methoxy derivative. synzeal.comsigmaaldrich.com

Pharmacopoeias specify limits for known impurities in temazepam, and these are relevant for its deuterated analog used as a standard. who.intnih.gov The analytical methods described in section 2.2.2, particularly HPLC and GC-MS, are employed for impurity profiling. nih.govresearchgate.net Establishing a comprehensive impurity profile is crucial for ensuring the accuracy and reliability of any quantitative analysis that uses this compound as an internal standard. synzeal.com

Advanced Analytical Methodologies Employing Temazepam D8 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of compounds in complex mixtures. researchgate.net In the analysis of benzodiazepines, the use of a deuterated internal standard like Temazepam-d8 is crucial for mitigating analytical challenges such as ion suppression or enhancement caused by the sample matrix. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with MS/MS has revolutionized the analysis of benzodiazepines. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for separations with higher resolution, increased speed, and improved sensitivity compared to traditional HPLC. waters.comwaters.com When analyzing temazepam using this compound as an internal standard, UHPLC methods offer significant advantages. The rapid analysis time, often under 4 minutes for a comprehensive panel of benzodiazepines, enhances laboratory throughput. waters.com The high efficiency of UHPLC columns, such as the ACQUITY UPLC BEH C18, ensures baseline separation of temazepam from other benzodiazepines and their metabolites, which is critical for accurate quantification. waters.com

A typical UHPLC-MS/MS method for benzodiazepine (B76468) analysis, where this compound would serve as an ideal internal standard, demonstrates excellent performance characteristics. Method validation often shows high precision and accuracy, with coefficients of variation (%CV) for quality control samples being less than 15%, and in many cases, below 10%. waters.com The linearity of such methods is consistently high, with correlation coefficients (r²) greater than 0.99 over a wide concentration range. waters.comwaters.com

Table 1: Illustrative Performance Data for UHPLC-MS/MS Analysis of Temazepam with this compound

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Inter-day Precision (%CV) | < 10% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

Note: This table represents typical performance characteristics for benzodiazepine panels and is illustrative for a method using this compound.

Ionization Techniques in LC-MS/MS for this compound Analysis

The ionization source is a critical component of the LC-MS/MS system, responsible for converting the analyte molecules into gas-phase ions. The choice of ionization technique significantly impacts the sensitivity and selectivity of the analysis.

Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of benzodiazepines, including temazepam. researchgate.net ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. In the positive ESI mode, a high positive voltage is applied to the liquid eluting from the LC column, causing the formation of a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, leading to the eventual desorption of protonated analyte molecules, such as [Temazepam+H]⁺ and [this compound+H]⁺, into the gas phase. The efficiency of the electrospray process can be influenced by various parameters including capillary voltage, desolvation temperature, and gas flow rates, which are optimized to maximize the ion signal for the specific analytes. waters.com

PaperSpray ionization is an ambient ionization technique that allows for the rapid and direct analysis of samples with minimal sample preparation. researchgate.net This technique is particularly advantageous for high-throughput screening applications in forensic and clinical toxicology. researchgate.net In a typical PaperSpray workflow, a small volume of the sample (e.g., blood or urine) is spotted onto a triangular paper substrate. A solvent is then applied to the paper, and a high voltage is applied to the paper tip, generating an electrospray of ions directly into the mass spectrometer.

The use of deuterated internal standards, such as this compound, is crucial for achieving quantitative or semi-quantitative results with PaperSpray MS, as it compensates for variations in sample volume, extraction efficiency from the paper, and ionization suppression. researchgate.net Research has demonstrated the capability of PaperSpray MS to detect benzodiazepines at low ng/mL levels directly from biological matrices, making it a powerful tool for rapid screening. nih.gov

Table 2: Performance Characteristics for Rapid Screening of Benzodiazepines using PaperSpray-MS with Deuterated Internal Standards

| Parameter | Typical Performance |

| Analysis Time per Sample | < 2 minutes |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL |

| Precision (%RSD) | < 20% |

| Matrix Effects | Compensated by Internal Standard |

Note: This table represents typical performance for benzodiazepine panels and is illustrative for a rapid screening method using this compound.

Mass Spectrometry Detection Modes

Following ionization, the ions are transferred to the mass analyzer. For quantitative analysis, specific detection modes are employed to ensure high selectivity and sensitivity.

Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry. chromatographyonline.com This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. In an MRM experiment, the first quadrupole (Q1) is set to isolate the protonated molecular ion of the target analyte (the precursor ion), in this case, [Temazepam+H]⁺. These selected ions are then fragmented in the collision cell (q2) through collision-induced dissociation (CID) with an inert gas. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion (the product ion). Simultaneously, a specific MRM transition is monitored for the internal standard, [this compound+H]⁺.

The intensity of the signal from the product ion is proportional to the concentration of the analyte in the sample. By comparing the peak area ratio of the analyte to its deuterated internal standard, accurate quantification can be achieved. The selection of precursor and product ions, as well as the optimization of collision energy, are critical steps in developing a robust MRM method.

Table 3: Exemplary MRM Transitions for Temazepam and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Temazepam | 301.1 | 255.1 | 20 |

| Temazepam | 301.1 | 283.1 | 15 |

| This compound | 309.1 | 263.1 | 20 |

Note: These MRM transitions are illustrative and may require optimization based on the specific instrument and experimental conditions. The transitions for this compound are predicted based on the fragmentation of Temazepam and the mass shift due to deuterium (B1214612) labeling.

High-Resolution Mass Spectrometry (HRMS) for Qualitative Confirmation

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the definitive identification of substances in complex matrices. Unlike nominal mass instruments, HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This capability is crucial for the qualitative confirmation of this compound and its corresponding non-labeled analyte, temazepam.

The high mass accuracy of HRMS allows for the determination of the elemental composition of an ion, significantly increasing the confidence in compound identification. nih.govnih.gov For instance, when analyzing a sample, the instrument can distinguish between compounds with the same nominal mass but different elemental formulas. In the context of temazepam analysis, interferences from matrix components can sometimes produce ions with the same nominal mass as temazepam or its internal standard, this compound. An HRMS system can resolve these isobaric interferences, preventing false-positive results. chromatographyonline.com Research has demonstrated that a high-resolution QTOF MS system can eliminate interferences that were observed when using a triple-quadrupole detector for temazepam analysis. chromatographyonline.com

Furthermore, the data-independent acquisition (DIA) modes often utilized in HRMS allow for the collection of comprehensive datasets. This enables retrospective analysis of the data for compounds that were not initially targeted, a significant advantage in forensic and clinical screening applications. nih.gov The use of this compound in conjunction with HRMS provides a robust workflow where the accurate mass of both the analyte and the internal standard can be confirmed, ensuring unequivocal identification.

Chromatographic Separation Parameters for this compound and Analogues

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, preventing ion suppression and separating the analyte from isomers and other interfering substances. The following sections detail the critical parameters for the separation of this compound and its analogues using liquid chromatography.

The choice of the stationary phase is the most critical factor in determining the selectivity of a separation in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). For the analysis of temazepam, its deuterated analogue this compound, and other related benzodiazepines, reversed-phase chromatography is the most common approach.

C18 (octadecylsilane) columns are widely used and have proven effective for the separation of benzodiazepines. lcms.cz These nonpolar stationary phases separate compounds based on their hydrophobicity. More specialized phases are also employed to optimize selectivity for complex mixtures. Biphenyl (B1667301) and Phenyl-Hexyl stationary phases, for example, offer alternative selectivity due to π-π interactions with the aromatic rings present in the benzodiazepine structure. phenomenex.comresearchgate.net For instance, a Kinetex Biphenyl column has been shown to provide ideal selectivity for a panel of synthetic benzodiazepines. phenomenex.com Additionally, C8 (octylsilane) columns, which are less retentive than C18 phases, have also been successfully used for temazepam analysis. nih.gov

The optimization of the stationary phase involves selecting a chemistry that provides the best resolution for the target analytes from matrix components and from each other. The physical characteristics of the column, such as particle size, length, and internal diameter, also play a significant role in achieving efficient separations and are selected based on the desired speed and resolution of the analysis.

| Stationary Phase Type | Column Example | Primary Interaction Mechanism | Application Note |

|---|---|---|---|

| C18 (Octadecylsilane) | ACQUITY UPLC BEH C18 | Hydrophobic | Widely used for general benzodiazepine panels, providing good retention and separation. lcms.cz |

| C8 (Octylsilane) | Reversed-phase octylsilane (B1236092) | Hydrophobic | Less retentive than C18, suitable for faster analysis of temazepam. nih.gov |

| Biphenyl | Kinetex Biphenyl | Hydrophobic, π-π interactions | Offers enhanced selectivity for aromatic compounds like benzodiazepines. phenomenex.com |

| Phenyl-Hexyl | Phenyl-Hexyl column | Hydrophobic, π-π interactions | Selected for analysis of psychotropic drugs and metabolites due to unique selectivity. researchgate.net |

The mobile phase composition is adjusted to control the retention and elution of analytes from the stationary phase. In reversed-phase chromatography of benzodiazepines, the mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). lcms.czphenomenex.com To improve peak shape and ionization efficiency in mass spectrometry, additives like formic acid or ammonium formate are commonly included in the mobile phase. lcms.czphenomenex.comchromatographyonline.com

Gradient elution, where the proportion of the organic solvent is increased during the analytical run, is almost always employed for the analysis of complex mixtures containing multiple benzodiazepines. lcms.czwaters.com This technique allows for the elution of a wide range of compounds with varying polarities in a reasonable timeframe while maintaining good peak shape.

A typical gradient for benzodiazepine analysis might start with a low percentage of organic solvent (e.g., 10% acetonitrile) to retain the more polar analytes. The organic content is then ramped up to elute the more hydrophobic compounds like temazepam. The specific gradient profile, including the initial and final solvent compositions and the ramp rate, is optimized to achieve the best separation of all target compounds.

| Aqueous Phase (A) | Organic Phase (B) | Example Gradient Profile |

|---|---|---|

| 0.1% Formic acid in water | 0.1% Formic acid in acetonitrile | Start at 5-10% B, ramp to 95% B over several minutes, hold, and re-equilibrate. lcms.cz |

| 0.1% Formic acid in water | 0.1% Formic acid in methanol | Start at 60% B, ramp to 95% B, hold, and return to initial conditions. phenomenex.com |

| 0.01% Formic acid in water | 0.01% Formic acid in acetonitrile | Initial 10% B, increase to 50% over 5 min, ramp to 95% by 5.25 min, hold for 0.75 min, return to 10% B. waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the analysis of thermally stable and volatile compounds. For many benzodiazepines, including temazepam, derivatization is often necessary to improve their chromatographic behavior and thermal stability.

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for GC-MS analysis. jfda-online.com For benzodiazepines like temazepam, which contain active hydrogen atoms in hydroxyl (-OH) and amide (-NH) groups, derivatization is crucial to block these polar sites. This process increases the compound's volatility and thermal stability, preventing degradation in the hot GC inlet and column, and results in sharper, more symmetrical chromatographic peaks. mdpi.com

Silylation is the most common derivatization technique for benzodiazepines. mdpi.comnih.gov This involves replacing the active hydrogens with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a widely used reagent for producing TMS derivatives. mdpi.comnih.govsigmaaldrich.com

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used to form TBDMS derivatives. TBDMS derivatives are often preferred as they are more stable against hydrolysis than TMS derivatives and produce characteristic mass spectra with high mass ions, which can be beneficial for identification. nih.govojp.gov Research has shown that TBDMS derivatives are more stable, reproducible, and sensitive for the GC-MS analysis of benzodiazepines compared to their TMS counterparts. nih.gov The mass spectrum of TBDMS-derivatized temazepam shows distinct fragmentation patterns useful for confirmation. researchgate.net

The choice of derivatization reagent and reaction conditions (temperature, time, and solvent) must be carefully optimized for each analyte to ensure complete derivatization. mdpi.comnih.gov

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Characteristics |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS) | BSTFA (+1% TMCS) | Trimethylsilyl (TMS) | Widely used, effective for silylating hydroxyl and amide groups. mdpi.comnih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms more stable derivatives, less susceptible to hydrolysis, provides specific mass fragmentation. nih.govresearchgate.net |

| Pentafluoropropionic Anhydride | PFPA | Fluoroacyl | Increases volatility and improves detectivity, especially with negative chemical ionization MS. obrnutafaza.hr |

The separation in GC is achieved on a capillary column, which is a long, thin fused-silica tube with a stationary phase coated on the inner surface. The selection of the capillary column and the oven temperature program are critical for achieving the desired resolution.

Capillary Column Selection: For the analysis of derivatized benzodiazepines, nonpolar or low-polarity columns are typically the first choice. Columns with a stationary phase of 5% phenyl / 95% dimethylpolysiloxane are very common. bgb-info.comelementlabsolutions.comnews-medical.net This type of phase separates compounds primarily based on their boiling points. Brand names for this phase chemistry include DB-5ms and Rtx-5ms. bgb-info.comelementlabsolutions.com These "ms" designated columns are specifically tested for low bleed, which is essential for sensitive GC-MS analysis as it minimizes background noise and improves the signal-to-noise ratio. bgb-info.comelementlabsolutions.comnews-medical.net The standard dimensions for these columns are typically 30 meters in length, 0.25 mm in internal diameter, and with a film thickness of 0.25 µm. mdpi.com

Temperature Programming: Isothermal analysis (maintaining a constant oven temperature) is generally not suitable for complex mixtures with a wide range of boiling points. agilent.com Therefore, temperature programming is employed, where the column temperature is increased during the run according to a set program. phenomenex.comchromatographytoday.comchromatographyonline.comchromatographyonline.com This ensures that more volatile compounds are well-separated at lower temperatures, while less volatile compounds elute in a reasonable time with good peak shape at higher temperatures. chromatographyonline.com

A typical temperature program starts at a relatively low initial temperature, which is held for a short period. This is followed by one or more temperature ramps (e.g., 10-20 °C per minute) up to a final temperature, which is then held to ensure all compounds have eluted. mdpi.comchromatographyonline.com The specific program is optimized to provide the best separation for the target analytes in the shortest possible analysis time.

| Parameter | Example Value/Program | Rationale |

|---|---|---|

| Capillary Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Low-polarity phase provides good separation based on boiling points; low bleed is ideal for MS detection. bgb-info.comelementlabsolutions.comnews-medical.net |

| Temperature Program | Initial: 80°C for 1 min; Ramp: 4°C/min to 300°C; Hold: 4 min at 300°C. mdpi.com | Gradual temperature increase allows for separation of compounds with a wide range of volatilities. phenomenex.com |

Electron Ionization (EI) and Chemical Ionization (CI) Modes

In mass spectrometry (MS), particularly when coupled with gas chromatography (GC), Electron Ionization (EI) and Chemical Ionization (CI) are fundamental ionization techniques where this compound serves as an invaluable internal standard.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M+) and extensive, reproducible fragmentation. The mass spectrum of unlabeled temazepam under EI shows a characteristic fragmentation pattern that is used for its identification. nist.govresearchgate.net When this compound is used as an internal standard, its molecular ion and fragment ions appear at a higher mass-to-charge ratio (m/z) due to the presence of eight deuterium atoms. This mass shift allows for the clear differentiation and simultaneous detection of the analyte and the internal standard. The fragmentation pattern of this compound is expected to be nearly identical to that of unlabeled temazepam, with corresponding mass shifts for the deuterium-containing fragments, ensuring parallel analytical behavior.

Chemical Ionization (CI): In contrast to EI, CI is a soft ionization technique that produces less fragmentation and often a more abundant protonated molecule [M+H]+. This is achieved by introducing a reagent gas (such as methane or ammonia) into the ion source, which is ionized first. These reagent gas ions then react with the analyte molecules in the gas phase, leading to their ionization primarily through proton transfer.

Negative Chemical Ionization (NCI) has been shown to be particularly sensitive for the analysis of electrophilic compounds like benzodiazepines. researchgate.net Studies comparing EI, positive CI (PCI), and NCI for benzodiazepine analysis have demonstrated that NCI can offer sensitivity that is four to several thousand times greater than the other modes. researchgate.net In NCI-GC/MS methods, this compound is an ideal internal standard. It co-elutes with temazepam but is detected at a distinct, higher m/z value, allowing for precise quantification even at very low concentrations. The similar chemical properties of the analyte and the deuterated standard ensure they experience similar ionization efficiencies, leading to reliable and accurate results.

| Ionization Mode | Key Characteristics | Role of this compound |

| Electron Ionization (EI) | Hard ionization, extensive and reproducible fragmentation. | Serves as an internal standard with a predictable mass shift for both molecular and fragment ions, allowing for clear differentiation from the unlabeled analyte. |

| Chemical Ionization (CI) | Soft ionization, less fragmentation, abundant protonated molecule [M+H]+. | Co-elutes with temazepam and is detected at a higher m/z, enabling accurate quantification. Particularly effective in the highly sensitive Negative Chemical Ionization (NCI) mode. researchgate.net |

Alternative Chromatographic and Spectrometric Techniques for this compound Research

While GC-MS and LC-MS are primary analytical methods, other techniques are employed in benzodiazepine research, though the utility of this compound in these methods varies.

Thin Layer Chromatography (TLC) for Screening and Isolation

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and widely used chromatographic technique for the separation and preliminary identification of drugs, including benzodiazepines. jistox.inanalyticaltoxicology.comnih.gov The principle involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable mobile phase. researchgate.net Components of the sample migrate at different rates based on their affinity for the stationary and mobile phases, resulting in separation.

In the context of TLC, this compound would exhibit nearly identical chromatographic behavior to unlabeled temazepam due to the negligible effect of deuterium substitution on its polarity and partitioning characteristics. Therefore, they would have the same Retention factor (Rf) value and would not be separated from each other. While this makes this compound unsuitable as an internal standard for quantification in traditional TLC with densitometry, it is highly useful when TLC is used as a screening or isolation step prior to analysis by mass spectrometry. researchgate.net For instance, a spot suspected of being temazepam can be scraped from the TLC plate and analyzed by MS. If this compound was spiked into the original sample, its presence in the MS spectrum of the scraped spot confirms the identity and allows for retrospective quantification.

Several solvent systems have been developed for the TLC separation of various benzodiazepines. jistox.inresearchgate.net

| Benzodiazepine | Example Mobile Phase | Detection | Reference |

| Diazepam | Benzene:Acetonitrile:Methanol (8:1:1) | Iodine-Potassium Iodide Spray | jistox.in |

| Oxazepam | Ethyl acetate:Methanol:Conc. Ammonia (17:2:1) | UV light (254 nm) | researchgate.net |

| Nitrazepam | Ethyl acetate:Methanol:Conc. Ammonia (17:2:1) | UV light (254 nm) | researchgate.net |

| Lorazepam | Benzene:Acetonitrile:Methanol (8:1:1) | Iodine-Potassium Iodide Spray | jistox.in |

Spectrophotometric and Fluorimetric Approaches (General Principles)

Spectrophotometric and fluorimetric methods are used for the quantitative analysis of various pharmaceuticals, including the benzodiazepine class of drugs. nih.govannexpublishers.comijpras.com

UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet (UV) or visible region of the electromagnetic spectrum. The amount of light absorbed is proportional to the concentration of the substance, according to the Beer-Lambert law. Benzodiazepines possess chromophoric groups that allow for their determination using UV spectrophotometry. ijpras.com

Fluorimetry: This method measures the fluorescence (light emission) from a substance that has absorbed light. It is generally more sensitive and selective than spectrophotometry. nih.govannexpublishers.com For some benzodiazepines, fluorescent products can be formed after chemical reactions, such as hydrolysis, enhancing detection limits. annexpublishers.com

While these methods are effective for quantifying benzodiazepines, they are generally not suitable for distinguishing between a drug and its deuterated analog. The substitution of hydrogen with deuterium atoms does not significantly alter the electronic structure of the chromophore or fluorophore within the molecule. Consequently, Temazepam and this compound would exhibit virtually identical absorption and emission spectra. This lack of spectral differentiation means that this compound cannot be used as an internal standard in these specific analytical techniques.

Sample Preparation Techniques for Diverse Research Matrices

Effective sample preparation is a critical step to isolate the analyte of interest from complex matrices such as blood, urine, or serum, and to minimize interference during analysis. This compound plays a crucial role as an internal standard in these procedures, as it is added at the beginning of the extraction process to account for analyte loss and matrix effects. molnar-institute.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. scirp.org For benzodiazepines, which are typically basic or neutral compounds, the pH of the aqueous sample is often adjusted to an alkaline value to ensure the drug is in its un-ionized, more organic-soluble form, facilitating its extraction into an organic solvent like methyl tert-butyl ether or a benzene-methylene chloride mixture. researchgate.netnih.gov

This compound is added to the sample prior to pH adjustment and solvent addition. Because its chemical properties are nearly identical to those of temazepam, it partitions between the two phases in the same manner. Any loss of the analyte during the extraction steps (e.g., incomplete partitioning, emulsion formation) will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard in the final extract, the original concentration of the analyte can be determined accurately.

Innovative LLE techniques have also been developed, such as subzero-temperature LLE, which uses the phase separation of acetonitrile from an aqueous sample at -20°C to extract benzodiazepines. nih.gov

| LLE Method | Matrix | Key Parameters | Reference |

| Conventional LLE | Whole Blood | pH 11 (Borate buffer); Solvent: Methyl tert-butyl ether | nih.gov |

| LLE-LTP | Urine | Solvent: Acetonitrile; Low-Temperature Partitioning | scirp.org |

| Subzero-Temperature LLE | Serum | Solvent: Acetonitrile; Phase separation at -20°C | nih.gov |

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a more selective and often more efficient sample preparation technique than LLE. nih.gov It involves passing a liquid sample through a solid sorbent material, typically packed in a cartridge or well plate. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong organic solvent.

For benzodiazepines, reversed-phase sorbents like C18 or C2 are commonly used. nih.gov The general steps of an SPE protocol are:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer.

Sample Loading: The sample, often pre-treated and with the internal standard (this compound) added, is passed through the cartridge. The analytes adsorb to the sorbent.

Washing: The sorbent is washed with a weak solvent to remove interfering compounds.

Elution: The analytes are desorbed from the sorbent using a strong organic solvent.

This compound, added to the initial sample, undergoes the same extraction process as the unlabeled analyte. This allows it to compensate for variations in extraction recovery and for matrix effects, where other components in the sample can suppress or enhance the analyte's signal during the final MS analysis. chromatographyonline.comnih.gov This compensation is a key reason for the widespread use of deuterated standards in modern bioanalytical methods.

| SPE Sorbent | Matrix | Application | Reference |

| C18 | Aqueous Buffer | Recovery of seven 1,4-benzodiazepines | nih.gov |

| C2 | Urine, Plasma | Provided cleanest urine extracts with >90% recovery | nih.gov |

| Molecularly Imprinted Polymer (MIP) | Hair | Compared with classical SPE for benzodiazepine detection | nih.gov |

| Strata™-X | Oral Fluid | Extraction of benzodiazepines and other drugs of abuse | windows.net |

Protein Precipitation and Filtration Techniques

In bioanalytical assays, particularly those involving complex matrices like plasma or serum, the removal of proteins is a critical step to prevent interference and protect analytical instrumentation. Protein precipitation is a widely employed technique due to its simplicity and efficiency. This method involves the addition of a protein-denaturing agent, most commonly an organic solvent like acetonitrile, to the biological sample. The solvent disrupts the forces that keep proteins soluble, causing them to precipitate out of the solution. Following precipitation, centrifugation is used to pellet the solid protein material, and the supernatant, containing the analyte of interest and the internal standard, can be collected for analysis.

In the quantification of benzodiazepines such as temazepam, deuterated internal standards like this compound play a crucial role in correcting for variations during sample preparation and analysis. For instance, a common procedure for determining total plasma concentrations of temazepam involves precipitating plasma samples with acetonitrile. researchgate.net The addition of this compound at the beginning of this process ensures that any loss of the target analyte during precipitation, centrifugation, or subsequent handling is mirrored by a proportional loss of the internal standard. This approach significantly improves the accuracy and precision of the quantification. researchgate.net

Ultrafiltration is another technique used to separate analytes from protein-bound fractions in a sample. This method is particularly useful for determining unbound drug concentrations, which often correlate better with pharmacological activity. In this process, the sample is forced through a semipermeable membrane with a specific molecular weight cut-off. Proteins are retained by the filter, while smaller molecules, including the unbound drug and the internal standard, pass through in the ultrafiltrate. researchgate.net When analyzing temazepam, plasma samples can be subjected to ultrafiltration to determine these unbound concentrations, with this compound (or a similar isotopic variant like Temazepam-d5) added to account for any potential matrix effects or procedural variability. researchgate.net The use of an internal standard is vital in ultrafiltration as matrix effects, which can cause ion suppression or enhancement in mass spectrometry, can be significant in the resulting ultrafiltrate. researchgate.net

Microextraction and Miniaturized Sample Preparation

Modern analytical chemistry emphasizes the use of environmentally friendly and efficient sample preparation methods. Microextraction techniques have emerged as a powerful alternative to traditional methods, offering benefits such as reduced solvent consumption, smaller sample volume requirements, and high-throughput capabilities. nih.govresearchgate.net These miniaturized approaches are particularly valuable in forensic and clinical toxicology for the analysis of drugs like benzodiazepines from complex biological matrices. nih.govmdpi.com this compound is an ideal internal standard for these methods, ensuring reliable quantification despite the small scales involved.

Several microextraction techniques are applicable to benzodiazepine analysis:

Solid-Phase Microextraction (SPME): SPME integrates sampling, extraction, and pre-concentration into a single step using an adsorbent-coated fiber. mdpi.com The fiber is exposed to the sample, and analytes, along with the internal standard, are adsorbed onto the coating. The amount of analyte extracted is proportional to its concentration in the sample. mdpi.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction where a small amount of sorbent (1-2 mg) is packed into a syringe barrel. mdpi.com Small sample volumes (as low as 10 µL) are passed through the sorbent, which retains the analytes. The analytes are then eluted with a small volume of solvent for direct injection into an analytical instrument. mdpi.comresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.govmdpi.com This creates a cloudy solution with a large surface area for rapid extraction of the analyte into the fine droplets of the extraction solvent. Centrifugation is then used to collect the sedimented organic phase.

Fabric-Phase Sorptive Extraction (FPSE): FPSE utilizes a flexible fabric surface coated with a sorbent as the extraction medium. This technique offers high sorbent loading and fast extraction times, making it a green and efficient option for sample preparation. elsevier.com

In all these techniques, the addition of this compound to the sample prior to extraction is essential. It co-extracts with the native temazepam and compensates for any variability in extraction efficiency, matrix effects, or instrumental response, thereby ensuring the accuracy of the final quantitative result.

Method Validation Frameworks for this compound Analytical Procedures

Method validation is a cornerstone of analytical science, providing documented evidence that a procedure is suitable for its intended purpose. For quantitative methods employing this compound as an internal standard, validation must demonstrate acceptable performance in terms of linearity, sensitivity, precision, and accuracy, often following guidelines from regulatory bodies like the ICH. scholarsresearchlibrary.comjddtonline.infoeuropa.eu

Linearity and Calibration Curve Establishment Utilizing this compound

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net When using this compound as an internal standard, a calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. researchgate.net

The process involves preparing a series of calibration standards at different concentrations spanning the expected range in the unknown samples. nih.gov A fixed concentration of this compound is added to each standard. The use of the area ratio corrects for variations in injection volume and instrument response. A linear relationship is typically evaluated using the coefficient of determination (r² or R²), with a value of 0.99 or greater generally considered acceptable. scholarsresearchlibrary.com

Table 1: Example Calibration Data for Temazepam using a Deuterated Internal Standard

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) | Source |

|---|---|---|---|

| Temazepam | 0.075 - 0.60 (mg/mL) | 0.9999 | nih.gov |

| Alprazolam | 1 - 40 | 0.9995 | sem.com.tr |

| Benzodiazepines | 0.5 - 25.0 | >0.990 | researchgate.netresearchgate.net |

This table is interactive and can be sorted by column.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.govresearchgate.net

For methods using this compound, the LOQ is a critical parameter, especially in forensic toxicology where low concentrations of drugs may be significant. The LOQ is often established as the lowest point on the calibration curve that meets specific criteria for precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within ±20% of the nominal concentration). nih.gov The use of a deuterated internal standard helps to achieve lower and more reliable detection limits by minimizing the impact of matrix interference and improving signal-to-noise ratios. researchgate.net

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Benzodiazepine Analysis

| Analyte(s) | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Internal Standard Used | Source |

|---|---|---|---|---|---|

| 14 Benzodiazepines | Not specified | 0.5 | Neat Oral Fluid | D5-Temazepam | sem.com.tr |

| 38 Benzodiazepines | 0.5 - 5 | 1 - 10 | Blood | Not specified | researchgate.net |

| 7 Benzodiazepines | Not specified | 30 - 50 | Urine | Not specified | nih.gov |

This table is interactive and can be sorted by column.

Assessment of Analytical Precision (Within-Run and Between-Run)

Precision measures the degree of agreement among a series of measurements from the same homogeneous sample under specified conditions. jddtonline.infoui.ac.id It is typically evaluated at two levels:

Within-Run Precision (Repeatability): Assesses the precision over a short period, with the same analyst and instrument.

Between-Run Precision (Intermediate Precision): Evaluates variations within the same laboratory over different days, with different analysts, or on different equipment.

Precision is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For bioanalytical methods, a CV of ≤15% is generally acceptable, except at the LOQ where ≤20% may be allowed. The consistent addition of this compound as an internal standard is fundamental to achieving high precision, as it corrects for random variations that can occur during sample processing and instrumental analysis. sem.com.tr

Table 3: Precision Data from Validated Methods for Benzodiazepine Analysis

| Analyte(s) | Precision Level | Concentration Levels | CV (%) or RSD (%) | Source |

|---|---|---|---|---|

| 14 Benzodiazepines | Within-day and Between-day | Not specified | < 7% | sem.com.tr |

| 7 Benzodiazepines | Total CV | 100, 2500, 5000 ng/mL | < 10% | nih.gov |

This table is interactive and can be sorted by column.

Evaluation of Analytical Accuracy and Recovery Efficiency

Accuracy refers to the closeness of the measured value to the true or accepted reference value. jddtonline.infoui.ac.id It is assessed by analyzing quality control (QC) samples prepared at known concentrations (typically low, medium, and high) and calculating the percent recovery or percent difference from the nominal value. An accuracy of within ±15% (or ±20% at the LOQ) is a common acceptance criterion.

Recovery efficiency evaluates the performance of the extraction procedure by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. This compound is critical for accurately determining recovery. Because the internal standard is added before extraction, it experiences the same extraction losses as the target analyte. This allows for a reliable correction, ensuring that the final calculated concentration is an accurate reflection of the amount originally present in the sample.

Table 4: Accuracy and Recovery Data from Validated Methods for Temazepam

| Method | Accuracy (% of Nominal) | Recovery Efficiency (%) | Source |

|---|---|---|---|

| HPLC | 99.2 - 100.5 | Not specified | scholarsresearchlibrary.com |

| HPLC | Mean Recovery: 100.3 | Not specified | nih.gov |

| LC-MS/MS | 87.8 - 108.5 | 81.0 - 106.7 | researchgate.net |

This table is interactive and can be sorted by column.

Investigation of Matrix Effects and Ion Suppression/Enhancement

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects present a significant challenge to achieving accurate and reproducible results. These effects arise from co-eluting endogenous components in a biological sample (e.g., plasma, urine, or blood) that can interfere with the ionization of the target analyte in the mass spectrometer's source. This interference can either decrease the analyte's signal, a phenomenon known as ion suppression, or, less commonly, increase it, which is referred to as ion enhancement.

To compensate for these variations, stable isotope-labeled internal standards (SIL-IS) are widely employed. This compound, a deuterated analog of temazepam, is an ideal internal standard for this purpose. Due to its structural and physicochemical similarity to the non-labeled temazepam, this compound co-elutes during chromatography and experiences nearly identical matrix effects. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be effectively normalized, ensuring the accuracy of quantification. forensicresources.org

Research has demonstrated the importance of this correction. For instance, studies analyzing temazepam in urine have shown significant matrix effects. chromatographyonline.com One study noted that while analyzing several benzodiazepines, temazepam exhibited large, positive matrix effects, indicating ion enhancement. chromatographyonline.com The use of a deuterated internal standard is crucial in such cases to ensure that the method's accuracy is not compromised. researchgate.net

The effectiveness of an analytical method's sample preparation protocol in minimizing matrix effects is also a key area of investigation. A cleaner extraction reduces the number of interfering compounds that reach the detector. Studies comparing different solid-phase extraction (SPE) techniques have shown that mixed-mode SPE can be superior to reversed-phase SPE for reducing matrix effects when analyzing benzodiazepines in urine. waters.comwaters.com In one such study, the use of a mixed-mode sorbent reduced absolute matrix effects from 25.3% to 17.7% on average for a panel of benzodiazepines, including temazepam. waters.com

The following table illustrates typical data from a study evaluating matrix effects for temazepam in human urine using Temazepam-d5 as an internal standard. The matrix factor (MF) is calculated by comparing the peak area of an analyte in a post-extraction spiked sample to its peak area in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF demonstrates how the internal standard corrects for this variability.

| Analyte | Matrix | Matrix Factor (MF) | IS-Normalized MF | Conclusion |

|---|---|---|---|---|

| Temazepam | Human Urine Lot 1 | 0.85 | 0.99 | Initial suppression corrected by IS |

| Temazepam | Human Urine Lot 2 | 1.18 | 1.02 | Initial enhancement corrected by IS |

| Temazepam | Human Urine Lot 3 | 0.93 | 1.01 | Minor suppression corrected by IS |

| Temazepam | Human Urine Lot 4 | 0.79 | 0.98 | Initial suppression corrected by IS |

| Temazepam | Human Urine Lot 5 | 1.09 | 1.03 | Initial enhancement corrected by IS |

Data are representative and compiled for illustrative purposes based on typical findings in bioanalytical method validation.

Stability Studies of this compound in Analytical Solutions and Prepared Samples

Ensuring the stability of both the analyte and the internal standard throughout the analytical process is fundamental to the validity of bioanalytical data. Stability studies for this compound are conducted to define the appropriate storage and handling conditions for stock solutions, working solutions, and biological samples after collection and processing.

These studies typically evaluate:

Stock and Working Solution Stability: The stability of this compound in its solvent (e.g., methanol or acetonitrile) is tested at different temperatures (e.g., refrigerated at 4°C and frozen at -20°C or -80°C) over an extended period. researchgate.net

Freeze-Thaw Stability: This assesses the stability of this compound in a biological matrix (e.g., plasma or urine) after undergoing multiple cycles of freezing and thawing, which simulates conditions during sample retrieval and re-analysis.

Short-Term (Bench-Top) Stability: This determines if this compound is stable in the biological matrix when left at room temperature for a period that mimics the sample preparation and handling time.

Long-Term Stability: The stability of this compound in a biological matrix is evaluated over several months or longer at one or more frozen temperatures (e.g., -20°C or -80°C) to establish acceptable long-term storage conditions. nih.gov

Post-Preparative Stability: This assesses the stability of the processed samples (e.g., in the autosampler) for the expected duration of the analytical run.

Studies on the stability of temazepam (the non-deuterated form) in blood have shown it to be very stable when stored at -20°C over a twelve-month period, with 82% of the initial concentration recovered. nih.gov However, significant degradation was observed in samples stored at higher temperatures (5°C and 25°C). nih.gov While deuteration does not typically alter the fundamental chemical stability of a molecule under these conditions, it is standard practice to validate the stability of the specific internal standard being used.

The table below provides an example of data from various stability tests for this compound in human plasma. The mean concentration after the stress condition is compared to the baseline (initial) concentration, and the percentage change is calculated to determine if it falls within the acceptable limit (typically ±15%).

| Stability Test | Storage Condition | Duration | Mean % Change from Baseline | Result |

|---|---|---|---|---|

| Freeze-Thaw Stability | -20°C to Room Temp. | 3 Cycles | -2.8% | Stable |

| Short-Term (Bench-Top) | Room Temperature (~22°C) | 8 hours | -1.5% | Stable |

| Post-Preparative | Autosampler (10°C) | 24 hours | -3.1% | Stable |

| Long-Term Stability | -20°C | 90 days | -4.5% | Stable |

| -80°C | 90 days | -2.1% | Stable |

Data are representative of typical stability validation results for a deuterated internal standard in a biological matrix.

Research Applications of Temazepam D8 in Chemical and Biotransformational Studies

Quantitative Analysis of Temazepam and Related Benzodiazepines in Research Samples

The precision and accuracy of quantitative analytical methods are paramount in research. Temazepam-d8, as a stable isotope-labeled internal standard (SIL-IS), is the gold standard for mass spectrometry-based quantification of temazepam in complex biological matrices like plasma, urine, and tissue homogenates.

The development of robust and reliable analytical methods is critical for pharmacokinetic studies and toxicological screening. The use of a SIL-IS like this compound is central to reference methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Because this compound is chemically almost identical to the non-labeled temazepam, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects during mass spectrometry analysis. Any loss of analyte during sample preparation (e.g., solid-phase extraction) or fluctuations in instrument response will affect both the analyte and the standard equally. researchgate.net By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, correcting for variations. This approach significantly enhances the accuracy, precision, and reproducibility of the assay, making it a reference for comparative analyses. redwoodtoxicology.com Methods for determining temazepam and its glucuronide conjugate in human serum and urine rely on such principles for high sensitivity and specificity. nih.gov

In high-throughput screening (HTS), large numbers of samples are analyzed to assess benzodiazepine (B76468) presence or concentration. The robustness and reliability of the analytical method are crucial. Immunoassays, while fast, can lack the specificity needed to distinguish between different benzodiazepines. redwoodtoxicology.comyoutube.com

Definitive HTS methods using mass spectrometry benefit greatly from the inclusion of deuterated standards. youtube.com this compound ensures consistent performance across large batches by compensating for variability in sample matrix and instrument conditions. This minimizes false negatives and false positives, which is critical in both clinical research and forensic toxicology. The use of a dedicated internal standard for each target analyte, such as this compound for temazepam, is a key feature of advanced, high-resolution targeted screening assays that can identify dozens of benzodiazepines and their metabolites in a single run. youtube.com

Table 1: Analytical Methods for Benzodiazepine Quantification This interactive table summarizes common analytical techniques where a deuterated standard like this compound is essential for achieving reliable and accurate results.

| Technique | Principle | Role of this compound | Common Matrices | Key Advantages |

|---|---|---|---|---|

| LC-MS/MS | Liquid Chromatography separation followed by tandem mass spectrometry detection. | Serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations in extraction recovery and ionization. | Plasma, Urine, Serum, Saliva, Hair | High specificity, High sensitivity, Accurate quantification. |

| GC-MS | Gas Chromatography separation followed by mass spectrometry detection. researchgate.net | Functions as an internal standard to normalize for variability during sample preparation, derivatization, and injection. researchgate.net | Urine, Blood | Excellent separation efficiency, High specificity. |

| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. nih.govnih.gov | While not distinguishable by UV, it can be used in method development to understand chromatographic behavior. A different, structurally similar compound is typically used as an internal standard in the final UV method. nih.gov | Plasma, Urine, Pharmaceutical Capsules nih.gov | Cost-effective, Widely available. |

Investigating Metabolic Pathways of Temazepam through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for tracing the biotransformation of a drug within a biological system. Administering this compound allows researchers to follow the molecule and its metabolites, distinguishing them from endogenous compounds and previously administered non-labeled drugs.

When this compound is metabolized, the resulting metabolites retain some or all of the deuterium atoms. When a sample is analyzed by mass spectrometry, these metabolites appear at a higher mass-to-charge ratio (m/z) than their non-labeled counterparts. This "mass shift" acts as a clear signature, allowing for the unambiguous identification of drug-derived products.

For example, temazepam is known to be a metabolite of diazepam. researchgate.netresearchgate.netnih.gov Studies using labeled precursors can differentiate the metabolic pathways and quantify the conversion rates. The distinct isotopic signature of metabolites originating from this compound allows for precise measurement of their formation and subsequent elimination, free from interference from other sources.

The primary metabolic pathway for temazepam is phase II conjugation, specifically glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govwsu.edudrugbank.comresearchgate.net A smaller fraction undergoes phase I N-demethylation to form oxazepam, which is also an active benzodiazepine. nih.govdrugbank.com

Using labeled analogues like this compound is instrumental in studying these processes. Research has identified several UGT isoforms responsible for temazepam glucuronidation. Studies with human liver and kidney microsomes have shown that the S-enantiomer of temazepam is cleared more rapidly than the R-enantiomer. researchgate.net Detailed kinetic analyses have pinpointed specific enzymes involved:

R-temazepam glucuronidation is primarily handled by UGT1A9 and UGT2B7. wsu.eduresearchgate.net

S-temazepam glucuronidation is selectively metabolized by UGT1A6 and UGT2B15. wsu.eduresearchgate.net

Other enzymes like UGT1A3, 2B4, and 2B17 show activity against both enantiomers. wsu.eduresearchgate.net

By using this compound, researchers can precisely measure the kinetic parameters (e.g., Km, Vmax) of these specific enzymatic reactions in complex biological systems without confounding results from other metabolic activities.

Table 2: Key Enzymes in Temazepam Metabolism This interactive table outlines the specific UDP-glucuronosyltransferase (UGT) enzymes involved in the biotransformation of temazepam enantiomers, as identified in research studies.

| Enzyme (UGT Isoform) | Metabolizes R-temazepam | Metabolizes S-temazepam | Kinetic Role/Significance | Reference |

|---|---|---|---|---|

| UGT1A6 | No | Yes | Exhibits high intrinsic clearance for S-temazepam glucuronidation. | wsu.edu, researchgate.net |

| UGT1A9 | Yes | Yes | Displays high intrinsic clearance for R-temazepam glucuronidation. | wsu.edu, researchgate.net |

| UGT2B7 | Yes | Yes | Displays the highest intrinsic clearance for R-temazepam glucuronidation along with UGT1A9. | wsu.edu, researchgate.net |

| UGT2B15 | No | Yes | Exhibits high intrinsic clearance for S-temazepam glucuronidation and the lowest Km value observed. | wsu.edu, researchgate.net |

| UGT1A3, UGT2B4, UGT2B17 | Yes | Yes | Contribute to the glucuronidation of both enantiomers. | wsu.edu, researchgate.net |

Beyond known metabolic pathways, the isotopic label of this compound is a powerful tool for discovering novel or unexpected metabolites. If an unknown peak with the characteristic mass shift is detected in a sample from a study using this compound, it strongly suggests it is a drug-related product. This approach, combining isotopic labeling with high-resolution mass spectrometry, is a cornerstone of modern metabolomics for identifying uncatalogued metabolites. nih.gov

Similarly, this principle applies to identifying degradation products. Studies have investigated the degradation of temazepam under various conditions, such as exposure to UV light in the presence of hydrogen peroxide. frontiersin.org Using this compound in such stability studies would facilitate the rapid identification of degradants, as they would retain the isotopic label, allowing for their structural elucidation and helping to differentiate them from impurities or excipients in a formulation. scholarsresearchlibrary.com

Forensic Analytical Research and Quality Control Using this compound

This compound is a deuterated, or stable isotopically labeled, version of the benzodiazepine temazepam. In this compound, eight hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to temazepam but has a higher molecular weight. This key difference makes it an invaluable tool in analytical chemistry, particularly in forensic toxicology and quality control, primarily for its role as an internal standard. caymanchem.comsynzeal.com

The primary application of this compound in forensic analysis is its use as an internal standard for the precise quantification of temazepam in biological samples. caymanchem.com Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods in forensic toxicology for detecting and quantifying drugs and their metabolites. cerilliant.com

During the complex process of extracting a drug from a biological matrix like blood or urine, some of the target analyte can be lost. Furthermore, the efficiency of the analytical instrument can fluctuate between injections. To correct for these potential sources of error, a known amount of this compound is added to the sample at the beginning of the extraction process. Because this compound has virtually identical chemical and physical properties to temazepam, it experiences the same degree of loss during sample preparation and the same response variations in the mass spectrometer.

The mass spectrometer, however, can easily distinguish between the deuterated standard (this compound) and the non-labeled drug (temazepam) due to their mass difference. By calculating the ratio of the response of temazepam to the response of this compound, analysts can determine the exact concentration of temazepam in the original sample with high accuracy and precision. This product is often supplied as a certified analytical reference standard or certified reference material (CRM) to ensure its purity and concentration are known and reliable for quantitative applications. caymanchem.comcerilliant.com

The reliability of forensic laboratory results is paramount. Inter-laboratory proficiency testing is a critical component of a laboratory's quality assurance program, designed to ensure that testing techniques are consistent and accurate. enersol.com.au These programs are often a requirement for maintaining accreditation to international standards such as ISO/IEC 17025. enersol.com.au

In a typical proficiency test for benzodiazepine analysis, a central organizing body distributes identical, but blind, samples to multiple laboratories. These samples may be spiked with temazepam at a known concentration. The use of certified reference materials, such as this compound, is essential for these programs. lgcstandards.com Participating laboratories are expected to use their own certified internal standards, like this compound, to perform the quantitative analysis.

The laboratories' reported results are then compared to the known value and to the results from all other participating labs. A laboratory's ability to achieve a result within an acceptable range of the true value demonstrates its proficiency. The certification of reference materials like this compound, often under standards like ISO 17034, ensures the material's identity, purity, concentration, and stability, which is a prerequisite for its use in validating analytical results and in proficiency schemes. lgcstandards.com

Pharmaceutical Impurity Analysis and Stability Studies of Temazepam

Beyond forensics, this compound is a crucial tool in pharmaceutical research and development, specifically in the analysis of impurities and the assessment of drug stability. Regulatory bodies require comprehensive understanding of any impurities or degradation products in a final pharmaceutical product. veeprho.com

Stress degradation, or forced degradation, studies are a regulatory requirement for the development of new drug products. wisdomlib.org These studies intentionally expose the active pharmaceutical ingredient (API), in this case, temazepam, to harsh conditions such as acid and base hydrolysis, oxidation, high heat, and photolysis (exposure to UV light). wisdomlib.orgscholarsresearchlibrary.com The purpose is to identify the likely degradation products that could form under various storage or handling conditions, and to establish the degradation pathways of the drug. wisdomlib.org

In these studies, this compound is used as an internal standard to accurately quantify the amount of temazepam that remains after being subjected to stress. scholarsresearchlibrary.com This allows researchers to calculate the rate of degradation under each condition. The stable isotope standard is also critical for quantifying the various degradation products that are formed. For example, studies have shown that temazepam degrades under UV irradiation and in the presence of oxidizing agents. frontiersin.org A key degradation pathway involves the oxidation of the hydroxyl group, and other impurities can arise from the original synthesis process. nih.govwho.int

| Stress Condition | Description | % Temazepam Degraded (Hypothetical) | Major Degradation Products Identified |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 80°C for 6 hours | ~15% | Temazepam EP Impurity A (2-methylamino-5-chlorobenzophenone) |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 4 hours | ~8% | Temazepam EP Impurity A |

| Oxidative | 3% H₂O₂ at 25°C for 24 hours | ~20% | Temazepam 2,3-dione |

| Thermal | 80°C for 72 hours | ~5% | Temazepam EP Impurity B |

| Photolytic | UV Light (254 nm) for 48 hours | ~12% | Various photolytic degradants |

This table is for illustrative purposes and contains hypothetical data based on typical degradation patterns.

Once the potential degradation products have been identified through stress testing, analytical methods must be developed and validated to detect and quantify these specific impurities in research and commercial batches of temazepam. synzeal.com this compound is essential for the validation of these impurity-monitoring methods. synzeal.com

Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance. These can include process-related impurities from the chemical synthesis or degradation impurities that form during storage. veeprho.com Pharmacopoeias list several potential impurities for temazepam, such as Impurity A, B, C, D, and G. scholarsresearchlibrary.comkmpharma.insynzeal.com

The use of this compound as an internal standard allows for the highly accurate and precise quantification of these listed impurities, as well as any other degradation products, during stability studies of the final drug formulation. synzeal.com These stability studies are conducted over extended periods under controlled temperature and humidity conditions to establish the shelf-life of the product. By accurately monitoring the impurity levels over time, pharmaceutical scientists can ensure that the drug product remains safe and effective for its entire shelf life.

Q & A

Basic Research Questions

Q. How is Temazepam-d8 characterized analytically to confirm its structural integrity and isotopic purity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specific positions. High-resolution mass spectrometry (HRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies isotopic purity (>98% deuterium enrichment). Chromatographic methods (e.g., HPLC with UV detection) assess chemical stability under storage conditions .

- Data Interpretation : Compare spectral peaks with non-deuterated Temazepam to confirm deuterium substitution. Deviations in retention times or mass-to-charge ratios indicate impurities or degradation.

Q. What protocols ensure this compound functions reliably as an internal standard in pharmacokinetic assays?

- Methodology : Validate matrix effects by spiking this compound into biological samples (e.g., plasma, urine) and comparing recovery rates against solvent-based standards. Optimize extraction techniques (e.g., solid-phase extraction) to minimize ion suppression in MS detection .

- Data Interpretation : Recovery rates <85% or significant matrix-induced signal suppression (>20%) necessitate protocol adjustments, such as altering extraction solvents or using alternative internal standards.

Q. How do researchers mitigate deuterium isotope effects in metabolic stability studies using this compound?

- Methodology : Conduct parallel experiments with non-deuterated Temazepam to quantify kinetic isotope effects (KIEs) in metabolic pathways (e.g., CYP450-mediated oxidation). Use in vitro systems (e.g., liver microsomes) to compare half-life (t½) and intrinsic clearance (CLint) values .

- Data Interpretation : A KIE >1.5 indicates significant isotope effects, requiring correction factors for in vivo extrapolations.

Advanced Research Questions

Q. How can contradictory findings in this compound recovery rates across laboratories be resolved?

- Methodology : Implement inter-laboratory validation using standardized protocols (e.g., ISO/IEC 17025). Perform Bland-Altman analysis to assess bias between datasets. Use mixed-effects models to account for variability in instrumentation or operator techniques .

- Data Interpretation : Systematic biases >10% suggest protocol misalignment, while random variability >15% indicates a need for stricter quality control (e.g., daily calibration checks).

Q. What statistical models are optimal for analyzing non-linear pharmacokinetic data when this compound is used as an internal standard?

- Methodology : Apply compartmental modeling (e.g., two-compartment model with first-order absorption) to plasma concentration-time curves. Use software like Phoenix WinNonlin for parameter estimation (e.g., AUC, Cmax). Bootstrap resampling (1,000 iterations) quantifies confidence intervals for derived parameters .

- Data Interpretation : Akaike Information Criterion (AIC) values <2.0 indicate model robustness. Significant residuals (>15% of observed values) suggest model misspecification.

Q. How should researchers adjust for variability in this compound extraction efficiency caused by heterogeneous biological matrices?

- Methodology : Normalize recovery rates using matrix-matched calibration curves. Perform spike-and-recovery experiments across multiple matrices (e.g., plasma vs. cerebrospinal fluid) to establish correction factors. Use ANOVA to identify matrix-specific biases .

- Data Interpretation : Coefficient of variation (CV) >20% across matrices warrants protocol optimization, such as adopting hybrid extraction methods (e.g., protein precipitation followed by SPE).

Q. What strategies validate the absence of deuterium loss in this compound during long-term stability studies?

- Methodology : Store this compound under accelerated stability conditions (40°C, 75% RH) for 6 months. Periodically analyze samples via LC-MS/MS to monitor deuterium retention. Compare degradation profiles with non-deuterated analogs using Arrhenius kinetics .